Product packaging for ipaB protein(Cat. No.:CAS No. 127384-62-7)

ipaB protein

Cat. No.: B1179547
CAS No.: 127384-62-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The IpaB protein is a key virulence factor and major translocator of the Type III Secretion System (T3SS) in Shigella , the causative agent of shigellosis . This multifunctional protein is essential for bacterial pathogenesis, serving several critical roles. It forms a translocon pore in the host cell membrane with its partner IpaC, which creates a conduit for the injection of bacterial effector proteins into the host cell cytoplasm . Furthermore, IpaB is necessary for the escape of bacteria from the phagosome and is uniquely sufficient to induce apoptosis in macrophages by binding to the cysteine protease caspase-1 . Key Research Applications: • Study of Host-Pathogen Interactions: Investigate the mechanisms of bacterial invasion, phagosomal escape, and induction of programmed cell death . • Vaccine Development: IpaB is a highly conserved antigen across various Shigella serotypes, making it a promising candidate for the development of broad-spectrum vaccines . Research demonstrates that antibodies against IpaB can neutralize Shigella infection by inhibiting intracellular invasion . • Structural Biology: Explore the assembly and function of the T3SS needle tip complex and translocon pore . This recombinant this compound is produced to high purity and is intended for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

127384-62-7

Molecular Formula

C9H10N2O4

Synonyms

ipaB protein

Origin of Product

United States

Molecular Architecture and Structural Biology of the Ipab Protein

Primary Structural Features and Conserved Domains of the IpaB Protein

The primary structure of the this compound is characterized by distinct domains that govern its interactions with other proteins and host cell membranes. While a high-resolution structure of the full-length this compound remains to be fully elucidated due to its hydrophobic nature, significant insights have been gained through the study of its fragments and predictive modeling. researchgate.netasm.org

The N-terminal region of IpaB is critical for its stability and interaction with its chaperone. nih.govasm.org This region contains two primary chaperone-binding domains (CBDs) located between amino acid residues 11 and 76. researchgate.netfrontiersin.org The crystal structure of the N-terminal domain of IpaB, specifically residues 74-224, has been resolved, revealing a highly elongated coiled-coil structure. nih.govresearchgate.net This coiled-coil region is thought to play a role in anchoring IpaB to the tip of the type III secretion system (T3SS) needle in association with another protein, IpaD. frontiersin.orgresearchgate.net

The C-terminal region of IpaB is also essential for its function, containing a predicted coiled-coil region between residues 514 to 580. nih.gov This region is involved in binding IpaB to the T3SS needle. nih.gov The C-terminal half of the protein also harbors a large hydrophobic domain. frontiersin.org Additionally, regions near the C-terminus are implicated in mediating IpaB's interactions with itself and potentially other proteins. researchgate.netfrontiersin.org

RegionAmino Acid ResiduesKey Features and Functions
N-terminus1-224Contains chaperone-binding domains (11-76) and an elongated coiled-coil structure (120-224). researchgate.netfrontiersin.org Crucial for stability and interaction with IpgC. nih.govasm.org
C-terminus~514-580Contains a coiled-coil region involved in needle binding and a large hydrophobic domain. frontiersin.orgnih.govnih.gov Mediates protein-protein interactions. researchgate.netfrontiersin.org

A significant feature of IpaB is its notable hydrophobicity, which contributes to its instability when expressed without its chaperone. frontiersin.org A large hydrophobic domain is located predominantly within the C-terminal half of the protein, spanning approximately from amino acid 310 to 430. nih.govfrontiersin.org This region contains two putative membrane-spanning domains, from residues 313 to 346 and 400 to 423. nih.govasm.org These hydrophobic transmembrane domains are believed to penetrate the host cell membrane. nih.govasm.org The hydrophobic nature of IpaB is critical for its function as a translocator protein, forming part of the pore in the host cell membrane. nih.gov The region between residues 316 and 401, which lies within this hydrophobic domain, is also involved in the activation of caspase-1. researchgate.netfrontiersin.org

The structure of IpaB is predicted to contain several coiled-coil domains, which are important for protein-protein interactions and structural stability. A prominent, highly elongated coiled-coil domain exists in the N-terminal region, spanning residues 120 to 224. frontiersin.orgnih.gov The crystal structure of this domain has been determined, revealing a high degree of structural homology to the equivalent domain in its Salmonella homolog, SipB. nih.govosti.gov Another significant coiled-coil region is predicted at the extreme C-terminus, from approximately residue 514 to 580. nih.govnih.gov These coiled-coil domains are thought to be crucial for the proper folding of IpaB and its assembly into functional complexes at the T3SS needle tip. frontiersin.orgnih.gov

Structural FeatureAmino Acid ResiduesSignificance
Hydrophobic Domain~310-430Contains two putative transmembrane domains (313-346 and 400-423). nih.govasm.org Essential for membrane insertion and pore formation. nih.govnih.gov
N-terminal Coiled-Coil120-224Highly elongated structure involved in anchoring to the T3SS needle tip. frontiersin.orgnih.gov
C-terminal Coiled-Coil~514-580Involved in binding to the T3SS needle. nih.govnih.gov

Protein-Protein Interactions Governing this compound Conformation and Function

The function of IpaB is tightly regulated through its interactions with other proteins, most notably its cognate chaperone, IpgC. These interactions are critical for maintaining the proper conformation of IpaB and ensuring its readiness for secretion.

In the bacterial cytoplasm, IpaB exists in a stable complex with its chaperone, IpgC. nih.govnih.gov This interaction is essential, as IpaB is unstable and prone to degradation when expressed alone. frontiersin.orgnih.gov IpgC binds to a defined region near the N-terminus of IpaB, specifically between residues 11 and 76. frontiersin.orgresearchgate.net The crystal structure of IpgC in complex with the chaperone-binding domain (CBD) of IpaB has been determined, revealing that the chaperone captures the CBD in an extended conformation. pnas.orgnih.gov This interaction prevents the premature association of IpaB with other proteins, such as IpaC, within the bacterial cytoplasm. nih.govnih.gov While the primary interaction site is at the N-terminus, some evidence suggests a potential secondary binding region near the C-terminus of IpaB. frontiersin.orgresearchgate.net

The binding of IpgC has a profound impact on the folding and stability of IpaB, rendering it soluble in the aqueous environment of the bacterial cytoplasm. frontiersin.org This chaperoning is crucial for maintaining IpaB in a secretion-competent state. researchgate.netnih.gov The formation of the IpaB-IpgC complex is a prerequisite for the efficient secretion of IpaB through the T3SS. nih.gov Upon docking of the IpaB-IpgC complex at the cytoplasmic sorting platform of the T3SS, IpgC is released and remains in the bacterial cytoplasm. frontiersin.org This release likely triggers a conformational change in IpaB, allowing it to be secreted and subsequently interact with the host cell membrane. nih.gov The interaction with IpgC essentially keeps IpaB in a folded, yet translocation-ready, state, preventing its premature aggregation or misfolding. nih.gov

Solution Dynamics and Oligomeric States of the this compound

The behavior of the this compound in solution is characterized by a dynamic equilibrium between different oligomeric states, a property that is fundamental to its role in the Shigella type III secretion system (T3SS). frontiersin.org In its native environment within the bacterial cytoplasm, IpaB is maintained in a secretion-competent state through its association with a cognate chaperone, IpgC. frontiersin.orgnih.gov This interaction is crucial for preventing premature aggregation and maintaining the stability of IpaB, which possesses significant hydrophobic regions. researchgate.net The IpgC/IpaB complex is highly stable in solution, typically forming a heterodimer with a 1:1 stoichiometry, although a 1:2 IpaB/IpgC arrangement has also been proposed. frontiersin.orgresearchgate.netnih.gov

Upon secretion from the bacterium, IpaB is released from its chaperone and can self-associate into various oligomeric forms. nih.govnih.gov The specific oligomeric state IpaB adopts in solution is highly dependent on the surrounding biochemical environment, particularly the type of detergent used during its isolation and purification. frontiersin.org This detergent-dependent behavior has been a key focus of biophysical studies aimed at understanding the structural transitions that precede membrane insertion and translocon pore formation. nih.gov

Research has demonstrated that the choice of mild detergents can stabilize IpaB in distinct and functionally different quaternary structures. nih.govresearcher.life For instance, the use of N,N-dimethyldodecylamine N-oxide (LDAO) maintains IpaB in a predominantly monomeric state. nih.gov In contrast, purification with n-octyl-oligo-oxyethylene (OPOE) promotes the self-assembly of IpaB into discrete, higher-order oligomers. frontiersin.orgnih.gov These different states have been meticulously characterized using various biophysical techniques.

Detailed research findings from these studies have elucidated the relationship between the oligomeric state of IpaB and its functional capacity, particularly its ability to interact with and disrupt lipid membranes. Analytical ultracentrifugation (AUC) and size exclusion chromatography (SEC) have been instrumental in defining the molecular weights and structures of these states. nih.gov Studies using AUC on crosslinked IpaB purified in LDAO confirmed a monomeric species with a molecular weight of approximately 64.7 kDa. nih.gov Conversely, when purified in OPOE, IpaB predominantly forms a homotetramer of about 265 kDa, with some evidence of an octameric species (≈477 kDa) as well. nih.gov

Functionally, these oligomeric states are distinct. The tetrameric form of IpaB is considered "membrane active," capable of penetrating phospholipid bilayers and inducing the release of small molecules, which suggests the formation of discrete pores. nih.govusu.edu The monomeric form, while still able to associate with liposomes, is "membrane inactive" and fails to disrupt them. nih.govresearcher.life This suggests that oligomerization is a critical prerequisite for IpaB's pore-forming function.

Furthermore, the solution dynamics of IpaB involve significant conformational flexibility, which is essential for its interaction with host cell membranes. nih.gov Experiments involving chemical crosslinking of the IpaB oligomer resulted in a more rigid protein structure. nih.gov This rigidity significantly hindered the protein's ability to interact with and disrupt liposomes, implying that structural dynamics and conformational changes are required for membrane insertion. nih.gov The stability of IpaB and its complex with IpgC is also influenced by environmental factors such as pH; the protein exhibits increased instability and structural perturbation in more acidic environments. nih.gov

Table 1: Experimentally Determined Oligomeric States of this compound

Experimental Condition (Detergent)Primary TechniqueObserved Oligomeric StateCalculated Molecular Weight (kDa)Functional CharacterizationReference
0.05% N,N-dimethyldodecylamine N-oxide (LDAO)Analytical Ultracentrifugation (AUC), Size Exclusion Chromatography (SEC)Monomer~64.7Membrane inactive; associates with liposomes but does not disrupt them. nih.gov
0.5% n-octyl-oligo-oxyethylene (OPOE)Analytical Ultracentrifugation (AUC), Size Exclusion Chromatography (SEC)Tetramer (dominant), Octamer~265 (Tetramer), ~477 (Octamer)Membrane active; penetrates phospholipid membranes and forms pores. nih.gov
In complex with IpgC (chaperone)Small Angle X-ray Scattering (SAXS), Isothermal Titration CalorimetryHeterodimer (1:1)-Secretion-competent, stable, non-oligomeric state in bacterial cytoplasm. frontiersin.orgnih.gov

The Ipab Protein As an Integral Component of the Type Iii Secretion System T3ss

IpaB Protein's Role in T3SS Apparatus Assembly and Function

Integration of the this compound into the T3SS Needle Tip Complex

At the tip of the mature, quiescent T3SS needle, a specialized complex is formed, primarily composed of the protein IpaD, which is topped by IpaB ebi.ac.ukgenome.jpviolinet.org. This tip complex is crucial for the initial interaction with host cells and the subsequent activation of the secretion system ebi.ac.ukaffirec.comgenome.jp. Structural and biochemical evidence suggests that in Shigella flexneri, the quiescent needle tip complex consists of four molecules of IpaD and one molecule of IpaB ebi.ac.ukgenome.jp. IpaB localizes to the tip of mature, quiescent needles ebi.ac.uk.

Mechanisms of this compound Association with the T3SS Needle Tip Complex

The association of IpaB with the needle tip complex is mediated through interactions with IpaD genome.jp. IpaD is required for the assembly of IpaB at the tip cusabio.com. It has been proposed that IpaD assembles onto the needle first, and the unique site created by the assembly of multiple IpaD molecules favors the insertion of IpaB cusabio.com. The extreme C-terminal coiled-coil region of IpaB is involved in binding to the needle, likely positioning a large domain containing its hydrophobic regions at the distal tip ebi.ac.uk. The interaction between IpaB and IpaD seems key to the host cell sensing event ebi.ac.uk. Studies suggest that the binding of IpaB to IpaD requires the presence of bile salts, which may induce a conformational change in IpaD allowing IpaB access to the needle tip uniprot.orguniprot.orgrcsb.org. A region between residues 11-27 in the N-terminus of IpaB has been found to be required for maximum binding to IpaD in the presence of deoxycholate (DOC), a bile salt uniprot.org.

The this compound in Host Cell Sensing and T3SS Secretion Regulation

IpaB is considered a key player in host cell sensing and is required for the regulation of T3SS secretion ebi.ac.ukgenome.jpviolinet.org. The T3SS exhibits different functional states, including a low level of secretion (leakage) and a burst of secretion upon host cell sensing (induction) ebi.ac.ukaffirec.comviolinet.org. Physical contact with host cells initiates secretion ebi.ac.uk. The interaction of the needle tip complex with host cells, possibly through the binding of IpaB to host membrane components like cholesterol and sphingolipids, is thought to be the signal that triggers T3SS activation uniprot.orgnih.govuniprot.org.

IpaB is essential for both blocking secretion in the absence of a secretion-inducing signal and for controlling the level of secretion in the presence of this signal asm.org. Deletion of ipaB leads to fast constitutive secretion of effector proteins, similar to what is observed in certain needle mutants ebi.ac.ukaffirec.comgenome.jpviolinet.orgnih.gov. This suggests that IpaB, as part of the tip complex, maintains the T3SS in a quiescent or "off" state prior to host cell contact genome.jpviolinet.org. Upon sensing the host cell, a conformational change in the tip complex involving IpaB is thought to occur, leading to the activation of secretion genome.jpviolinet.org. Specific regions within IpaB, such as amino acids 227 to 236 and 297 to 306, are required for maintaining IpaB at the needle tip and for secretion regulation ebi.ac.uk.

Formation and Function of the this compound-Containing Translocon

Upon activation of the T3SS by host cell contact, IpaB, along with IpaC, is secreted and inserted into the host cell membrane to form a pore-like structure known as the translocon ebi.ac.ukaffirec.comgenome.jpcusabio.com. This translocon serves as a conduit for the translocation of other bacterial effector proteins into the host cell cytoplasm ebi.ac.ukcusabio.com.

Cooperative Insertion of IpaB and IpaC Proteins into Host Cell Membranes

The formation of a functional translocon requires the cooperative insertion of both IpaB and IpaC into the host cell membrane ebi.ac.ukasm.orgplos.org. While IpaD is required for pore formation, only the hydrophobic proteins IpaB and IpaC are inserted into the host cell membrane to form the pore ebi.ac.uk. IpaB is thought to be inserted first ebi.ac.uk. The interaction of IpaB with host membrane lipids, such as cholesterol, promotes the recruitment of IpaC to the needle tip, which is concomitant with translocon insertion and T3SS induction uniprot.org. The insertion of IpaB and IpaC into host membranes is a key step in triggering bacterial uptake by macropinocytosis and facilitating the translocation of other effectors.

Pore-Forming Capabilities of the this compound within the Translocon

IpaB, in conjunction with IpaC, forms a multimeric integral membrane complex in eukaryotic cell membranes that functions as a pore uniprot.org. This translocon pore has an estimated diameter of approximately 25 Å ebi.ac.ukcusabio.com. Studies on the topology of IpaB within the plasma membrane-embedded translocon have shown that a specific domain of IpaB, the first transmembrane domain, lines a significant portion of the pore channel asm.orgplos.org. Portions of IpaB that extend into the host cell cytoplasm also loop back into or are closely associated with the pore channel asm.orgplos.org.

While both IpaB and IpaC contribute to pore formation, IpaB has also been shown to be capable of forming pores when prepared as a purified recombinant protein asm.org. In the absence of IpaC, IpaB can still insert into target cell membranes to form what may be considered a pre-translocon pore asm.org. The native cysteine residue at position 309 in IpaB is essential for the formation of functional translocon pores. This cysteine is posttranslationally modified by an acyl carrier protein, which is required for translocon function and likely contributes to the efficient targeting and insertion of IpaB into membranes asm.orgplos.org.

Regulation of Effector Protein Translocation through the IpaB-IpaC Pore

The translocation of effector proteins through the IpaB-IpaC pore is a tightly regulated process, crucial for successful infection. The formation and activity of this pore are intricately linked to the activation state of the T3SS.

Prior to host cell contact, IpaB and IpaC are maintained in a secretion-competent state within the bacterial cytoplasm through interaction with their cognate chaperone, IpgC. frontiersin.orgnih.govku.edu This interaction prevents their premature association and degradation. frontiersin.org Upon sensing host cell contact, a signal is transmitted through the T3SS needle, leading to the secretion of IpaB and IpaC. nih.govnih.gov

The secreted IpaB and IpaC then insert into the host cell membrane to form the translocon pore. nih.govuniprot.orgfrontiersin.orgrupress.org Research indicates that IpaB is likely inserted into the membrane first. nih.gov The interaction of IpaB with host membrane lipids, such as cholesterol, is thought to promote the recruitment of IpaC and the subsequent insertion of the translocon into the host membrane, thereby inducing type III secretion. uniprot.orgcusabio.comresearchgate.net

Studies involving mutations in IpaB have provided insights into its role in secretion regulation. Deletions in specific regions of IpaB, particularly in the C-terminus, can lead to constitutive secretion of late effectors, similar to the phenotype observed in ipaB deletion mutants. nih.govasm.org These findings suggest that the C-terminus of IpaB is critical for maintaining the quiescent state of the needle tip and regulating secretion prior to host cell contact. nih.govasm.org

The interaction between IpaB, IpaC, and IpaD at the needle tip is also crucial for host cell sensing and the subsequent activation of secretion and pore formation. nih.govuniprot.orgku.edu While IpaD is required for efficient insertion of IpaB and IpaC into host membranes, its role in controlling secretion appears to be separable from its invasion function. nih.govku.edu

The IpaB-IpaC pore itself is the conduit for the translocation of other effector proteins into the host cytoplasm. nih.govuniprot.orgku.edu The functional inner diameter of the IpaB/IpaC pore has been estimated to be around 25 Å. rupress.org The formation of a translocation-competent pore is essential for the delivery of effectors that mediate critical steps in infection, such as escape from the vacuole during intercellular spread. biorxiv.org

Research findings highlight the complex interplay of IpaB with other T3SS components and host factors in regulating the formation and function of the translocation pore and, consequently, the efficient delivery of bacterial effector proteins into the host cell.

Mechanisms of Host Cell Modulation by the Ipab Protein

IpaB Protein-Mediated Host Cell Invasion

The invasion of host epithelial cells by Shigella is a key step in the pathogenesis of shigellosis. This process is orchestrated by T3SS-secreted proteins, including IpaB, IpaC, and IpaD, which work in concert to induce changes in the host cell membrane and cytoskeleton, leading to bacterial uptake nih.govnih.gov.

Induction of Membrane Ruffling and Macropinocytosis by the this compound

Shigella invasion of epithelial cells is characterized by significant rearrangements of the host cell cytoskeleton, resulting in the formation of large membrane protrusions known as ruffles. The collapse and fusion of these ruffles with the plasma membrane lead to the formation of macropinosomes, through which the bacteria are internalized in a process resembling macropinocytosis nih.govnih.govstudentvip.com.au. While IpaC is primarily known for its role in inducing actin polymerization and filopodia formation, contributing to membrane ruffling, IpaB, in conjunction with IpaC, is involved in forming the translocation channel through which effectors are injected, indirectly contributing to the signaling pathways that drive these cytoskeletal changes and subsequent macropinocytosis mdpi.comembopress.orgembopress.org. Some studies suggest that the IpaB/C complex can directly induce cytoskeletal rearrangements or facilitate the translocation of other effectors like IpaA and IpgD, which are directly involved in modulating actin dynamics embopress.orgembopress.org.

Interactions of the this compound with Host Membrane Microdomains (Lipid Rafts)

Lipid rafts are cholesterol- and sphingolipid-rich microdomains within the host cell plasma membrane that serve as platforms for various cellular processes, including signal transduction and endocytosis nih.gov. Research indicates that IpaB interacts with host cell membrane microdomains, specifically lipid rafts, during the initial stages of infection nih.govresearchgate.netnih.govembopress.orgnih.gov. This interaction appears to be important for efficient bacterial binding and entry nih.govembopress.orgnih.gov. Studies have shown that IpaB associates with detergent-resistant membranes (DRMs), a biochemical characteristic of lipid rafts, upon infection researchgate.netnih.gov. Depletion of cholesterol from host cells using agents like methyl-β-cyclodextrin impairs both the association of IpaB and the host protein CD44 with DRMs and reduces Shigella entry, suggesting a role for lipid rafts in the IpaB-mediated invasion process researchgate.netnih.govembopress.orgnih.gov.

Data from a study on the interaction of IpaB with DRMs showed the following:

TreatmentIpaB Association with DRMsCD44 Association with DRMsShigella Entry
Untreated CellsAssociatedAssociatedHigh
MeCD TreatmentReducedReducedImpaired

This table illustrates that disrupting lipid rafts negatively impacts IpaB and CD44 association with these domains and consequently reduces bacterial invasion efficiency researchgate.netnih.govembopress.orgnih.gov.

Molecular Interactions of the this compound with Host Receptors (e.g., CD44)

IpaB has been shown to interact directly with host cell surface receptors, notably the hyaluronan receptor CD44 researchgate.netnih.govembopress.orgnih.govcambridge.org. This interaction is considered an initial step in the Shigella invasion process researchgate.netnih.gov. IpaB binds directly to the extracellular domain of CD44 researchgate.netnih.gov. This binding is saturable and can be inhibited researchgate.netnih.gov. The interaction between IpaB and CD44 appears to be required for initiating the early events of bacterial entry, including the induction of cytoskeletal rearrangements researchgate.netnih.gov. CD44 is recruited to the bacterial entry sites and localizes within the plasma membrane extensions induced by Shigella researchgate.netnih.gov. Blocking the IpaB-CD44 interaction using anti-CD44 antibodies inhibits Shigella-induced cytoskeletal reorganization and bacterial entry researchgate.netnih.gov. While the IpaB-CD44 interaction enhances adherence and may improve invasion efficiency, it is not sufficient on its own to induce Shigella entry; other proteins like IpaC and IpaD are also required frontiersin.org. The interaction with CD44 is also reported to occur within lipid microdomain rafts embopress.orgfrontiersin.org.

This compound's Role in Intracellular Pathogen Survival and Spread

Beyond facilitating entry, IpaB plays critical roles once Shigella is inside the host cell, particularly in escaping the phagosome and manipulating the host cytoskeleton for intracellular motility and spread.

Mechanisms of Phagosome Escape Facilitated by the this compound

Following internalization into non-phagocytic cells or uptake by macrophages, Shigella initially resides within a membrane-bound vacuole, the phagosome researchgate.netresearchgate.net. To survive and replicate in the host cell cytoplasm, Shigella must rapidly escape this vacuole researchgate.netresearchgate.net. IpaB is a key player in this process nih.govresearchgate.net. IpaB, along with IpaC, forms a pore in the host cell membrane, including the phagosomal membrane nih.govuniprot.orgresearchgate.netpnas.org. This pore-forming activity is crucial for the rupture of the phagosomal membrane, allowing the bacteria to access the host cell cytoplasm researchgate.netnih.govcaister.com. Purified IpaB has been shown to spontaneously oligomerize and insert into membranes, forming cation-selective ion channels nih.govcaister.com. These channels are thought to disrupt the phagosomal membrane integrity, leading to its lysis researchgate.netnih.govcaister.com. This mechanism is vital for Shigella's intracellular lifestyle and subsequent cell-to-cell spread uniprot.orgresearchgate.net.

Studies have demonstrated that IpaB's ion channel activity contributes to phagosomal destabilization by permitting ion flux, such as potassium influx, within endolysosomal compartments nih.govcaister.com. This disruption of the ionic environment is believed to contribute to vacuolar rupture nih.govcaister.com.

This compound's Influence on Host Cytoskeletal Rearrangements (e.g., Actin Dynamics)

While IpaC is more directly associated with the induction of actin polymerization and the formation of membrane protrusions during entry mdpi.comembopress.orgnih.gov, IpaB also indirectly influences host cytoskeletal rearrangements, particularly actin dynamics, in the context of intracellular survival and spread. After escaping the phagosome, Shigella utilizes actin-based motility to move within the cytoplasm and spread to adjacent cells cam.ac.uk. This process involves the recruitment and polymerization of host actin filaments at one pole of the bacterium, forming an "actin comet tail" that propels the bacterium cam.ac.uk.

Emerging research suggests that IpaB's activation of caspase-1, a key event in inducing macrophage apoptosis, may also play a role in promoting the dynamic cytoskeleton required for actin comet tail formation nih.govcam.ac.uk. This indicates a potential link between IpaB-mediated immune responses and the manipulation of actin dynamics for intracellular motility cam.ac.uk. While the direct mechanisms by which IpaB influences actin dynamics post-entry are still being elucidated, its role in phagosomal escape is a prerequisite for the bacteria to access the cytoplasm and initiate actin-based motility uniprot.orgresearchgate.net.

This compound-Induced Host Cell Death Pathways

Shigella infection leads to the death of infected macrophages, a process significantly driven by the this compound. This cell death is not a passive event but a programmed response initiated by the interaction of IpaB with host cellular components. nih.govresearchgate.netcaister.comnih.govplos.org The induction of macrophage death is essential for the bacteria to disseminate and invade the intestinal epithelium. nih.govcaister.com

Direct Binding and Activation of Host Caspase-1 by the this compound

A primary mechanism by which IpaB induces host cell death involves its direct interaction with the host cysteine protease Caspase-1. nih.govresearchgate.netpnas.org Caspase-1, also known as IL-1β converting enzyme (ICE), is a key mediator of inflammatory responses and programmed cell death. nih.govasm.org Upon secretion into the macrophage cytoplasm by the Shigella T3SS, IpaB has been shown to bind directly to Caspase-1. nih.govpnas.orguniprot.org This binding event is considered a crucial step in the activation of the protease. nih.govpnas.org Research indicates that IpaB alone is sufficient to trigger macrophage apoptosis, and this process is dependent on its ability to bind to Caspase-1. nih.gov However, studies with IpaB mutants suggest that while binding to Caspase-1 is necessary, it may not be the sole requirement for the full induction of cytotoxicity, indicating that additional steps or interactions might be involved in the complete activation cascade leading to cell death. nih.gov

Signaling Pathways Leading to Macrophage Apoptosis and Pyroptosis Induced by this compound

The activation of Caspase-1 by IpaB triggers distinct forms of programmed cell death in macrophages, notably apoptosis and pyroptosis. nih.govresearchgate.netfrontiersin.orgnih.govcaister.comnih.govplos.org While early studies highlighted apoptosis, later research identified pyroptosis as a prominent outcome, characterized by its inflammatory nature. researchgate.netasm.org Caspase-1 activation is central to both processes induced by IpaB. nih.govresearchgate.net

The precise signaling pathways linking IpaB-mediated Caspase-1 activation to macrophage death involve inflammasome complexes. Recent data support a mechanism where IpaB's ability to spontaneously oligomerize and insert into the host cell membrane to form ion channels plays a role. frontiersin.orgnih.govcaister.comnih.govnih.gov This channel formation may lead to potassium efflux, which can induce the activation of the NLRC4 (IPAF) and ASC-dependent inflammasome. frontiersin.orgnih.govcaister.comnih.govplos.orgnih.gov The assembly of this inflammasome complex culminates in the activation of Caspase-1, driving pyroptosis. frontiersin.orgnih.govcaister.comnih.govplos.orgnih.gov Studies using macrophages deficient in key inflammasome components like IPAF (NLRC4) and ASC have demonstrated that these adaptor proteins are required for IpaB-induced Caspase-1 activation and subsequent IL-1β release. plos.orgnih.gov

Although the ion channel formation and subsequent inflammasome activation model is supported by recent findings, the direct binding of IpaB to Caspase-1 remains a significant aspect of the activation process. nih.govresearchgate.netpnas.org The interplay between direct binding and inflammasome-mediated activation likely contributes to the complex cellular responses observed during Shigella infection. The critical role of Caspase-1 in this process is underscored by the observation that macrophages lacking Caspase-1 are resistant to cell death induced by Shigella. nih.gov

Role of this compound in Proinflammatory Cytokine Release (e.g., IL-1β, IL-18)

A significant consequence of IpaB-mediated Caspase-1 activation and the subsequent induction of pyroptosis is the release of potent proinflammatory cytokines, particularly Interleukin-1 beta (IL-1β) and Interleukin-18 (IL-18). nih.govfrontiersin.orgnih.govnih.govasm.orgresearchgate.net Caspase-1 is the primary enzyme responsible for the proteolytic cleavage of the inactive precursor forms of IL-1β and IL-18 into their mature, biologically active forms. nih.govplos.orgasm.orgresearchgate.net

The dying macrophage, undergoing pyroptosis, releases these mature cytokines into the surrounding environment. nih.govnih.gov This release is a critical factor in initiating and amplifying the inflammatory response that is a hallmark of shigellosis. nih.govnih.gov IpaB-induced pyroptosis is specifically characterized by this release of proinflammatory mediators. researchgate.net Research has directly linked IpaB to the induction of pyroptosis and the release of IL-1β in a Caspase-1-dependent manner. frontiersin.orgnih.gov The activation of inflammasomes downstream of IpaB activity also contributes to the processing and secretion of IL-1β and IL-18. nih.govplos.orgnih.govasm.orgmdpi.com These cytokines play crucial roles in recruiting immune cells and shaping the host's response to infection. nih.gov

Functional Domain Mapping and Mutagenesis Studies of the Ipab Protein

Identification of Specific IpaB Protein Domains Critical for Host Cell Invasion

Host cell invasion by Shigella is a complex process mediated by the T3SS and involves the coordinated action of translocator proteins like IpaB and IpaC. Studies using IpaB mutants have revealed regions essential for this process. Early studies suggested that the amino-terminal segment of IpaB is essential for bacterial invasion, as deletions in the first 75, 146, or 320 amino acid residues abolished the ability of Shigella to invade cells. researchgate.netresearchgate.net

Detailed structure-function analysis identified a region at the amino terminus of the hydrophobic domain (aa 307 to 316) that plays a critical role in the invasion of epithelial cells. nih.govresearchgate.net Deletion mutants lacking residues 307 to 316 were significantly impaired in their ability to invade HeLa cells. nih.gov Insertional mutagenesis studies further supported the importance of the N-terminal half of IpaB for host cell invasion, with insertions in this region restoring nearly normal levels of invasion, while insertions in the C-terminal half resulted in a complete loss of function for invasion. nih.gov

Specific N-terminal B-cell epitopes, such as Ep1 (aa 13-30), Ep2 (aa 57-73), and Ep4 (aa 110-123), have also been suggested to play a role in Shigella invasion, as antibodies targeting these epitopes inhibited bacterial invasion. researchgate.netresearchgate.netasm.org

Mapping Regions of the this compound Essential for Phagosome Escape

Following entry into host cells, Shigella must escape the phagocytic vacuole to replicate in the host cell cytoplasm. IpaB is known to be required for this process. nih.govokstate.edu Similar to host cell invasion, the region at the amino terminus of the hydrophobic domain (aa 307 to 316) has been identified as critical for phagosomal escape. nih.govresearchgate.net IpaB mutants with deletions in this region were defective in escaping the phagocytic vacuole. nih.gov The precise mechanism by which IpaB mediates phagosome escape is still under investigation, but its ability to form pores in membranes is likely involved. nih.govfrontiersin.org

Characterization of this compound Subdomains Involved in Caspase-1 Binding and Cell Death Induction

IpaB is a key activator of caspase-1 in macrophages, leading to pyroptosis, a form of inflammatory programmed cell death. nih.govresearchgate.netplos.orgasm.org This process is crucial for the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govplos.org The ability of IpaB to bind directly to caspase-1 is central to this function. nih.gov

Mutagenesis studies have aimed to pinpoint the caspase-1 binding domain within IpaB. The hydrophobic region of IpaB, specifically amino-terminal to residue 401, contains the caspase-1 binding domain. nih.gov Interestingly, a mutant with a deletion in residues 307 to 316 was still able to bind caspase-1 but was not cytotoxic, suggesting that while this region is not required for binding, it may be involved in regulating caspase-1 activation after binding. nih.gov The region between residues 316 and 401 within the large hydrophobic domain has also been reported to be involved in IpaB's ability to associate with and activate caspase-1. researchgate.net

Defining this compound Regions Responsible for Type III Secretion Regulation

IpaB plays a dual role in the T3SS: it is a translocator protein that forms part of the pore in the host membrane, and it is also involved in regulating the secretion process itself. nih.govuniprot.orgnih.govnih.gov IpaB is found at the tip of the T3SS needle complex, along with IpaD, and is thought to act as a host cell sensor, triggering secretion upon contact. nih.govnih.govresearchgate.netresearchgate.net

Mutagenesis studies have identified regions within IpaB important for its interaction with the needle tip and for regulating secretion. The extreme C-terminus of IpaB is required for binding to the needle. asm.orguniprot.org Deletion of the extreme C-terminus leads to increased recruitment of IpaC to needles and fast constitutive secretion, indicating a role in secretion regulation. asm.orgasm.org

Short deletion mutants within the large C-terminal globular domain of IpaB have identified two regions, amino acids 227 to 236 and 297 to 306, that are required for maintaining IpaB at the needle tip, regulating secretion, and normal pore formation. nih.govnih.gov Deletion of these regions can lead to an inability to block secretion before host cell contact or a defect in host cell sensing. nih.govnih.gov The N-terminal region of IpaB is also necessary for interaction with IpaD and the sequential maturation of the T3SS needle tip. uniprot.orgresearchgate.netuniprot.org

The following table summarizes some key functional regions of Shigella flexneri IpaB identified through mutagenesis and domain mapping studies:

IpaB Region (Amino Acids)Predicted Structure/DomainAssociated Function(s)Reference(s)
51 - 72Chaperone Binding Domain (IpgC)Binding to chaperone IpgC, required for stable expression and proper folding. nih.govnih.govresearchgate.netokstate.edu
110 - 170Coiled-coil regionStructural role, potentially involved in anchoring to IpaD. nih.govresearchgate.netresearchgate.net
227 - 236-Required for needle tip maintenance, secretion regulation, and pore formation. nih.govnih.gov
240 - 280Putative Amphipathic α-helical domainImportant for proper folding and stability. nih.govnih.govresearchgate.net
297 - 306-Required for needle tip maintenance, secretion regulation, and pore formation. nih.govnih.gov
307 - 316Amino terminus of Hydrophobic regionCritical for invasion, phagosomal escape, and cytotoxicity (but not Caspase-1 binding). nih.govresearchgate.net
310 - 430Hydrophobic DomainContains putative transmembrane domains, involved in pore formation and Caspase-1 binding. nih.govresearchgate.netasm.org
313 - 333 / 399 - 419Putative Transmembrane DomainsInvolved in insertion into host cell membrane and pore formation. nih.govresearchgate.netasm.org
316 - 401Within Hydrophobic DomainInvolved in Caspase-1 association and activation. researchgate.net
367 - 458IpaC Binding DomainInteraction with IpaC, important for translocon assembly and function. nih.govresearchgate.netasm.org
Extreme C-terminus (e.g., 572-580)Coiled-coil region / Globular domainRequired for needle tip binding and secretion regulation. nih.govnih.govasm.orguniprot.org

Comparative Molecular Analysis of Ipab Protein Homologs

Sequence and Structural Homologies of the IpaB Protein with other Bacterial Invasin Proteins (e.g., SipB, YopB)

IpaB shares significant sequence and structural homology with other T3SS translocator proteins, most notably SipB from Salmonella enterica and YopB from Yersinia species. nih.govnih.gov This homology is a hallmark of their shared ancestry and conserved function as core components of the translocon pore.

Sequence analysis reveals that the homology between IpaB and its counterparts is not uniform across the entire protein length. The similarity is particularly pronounced within the hydrophobic regions, which are crucial for membrane insertion. nih.govnih.gov For instance, the hydrophobic region of IpaB shows approximately 65% identity to that of SipB and 30% identity to YopB. nih.gov These hydrophobic domains typically contain two putative transmembrane helices that anchor the protein into the host cell membrane. nih.govnih.gov

Structurally, a key conserved feature among these proteins is a highly elongated coiled-coil domain. frontiersin.orgresearchgate.net High-resolution structural data for the region spanning residues 120-224 of IpaB confirms the presence of this coiled-coil structure. frontiersin.orgresearchgate.net A remarkably similar structure has been identified in SipB, covering residues 80-226. frontiersin.orgresearchgate.net While a high-resolution structure for the entirety of YopB is not available, predictive models strongly suggest a similar coiled-coil organization. frontiersin.orgresearchgate.net This domain is thought to be involved in protein-protein interactions, potentially anchoring the translocator to other components of the T3SS needle tip before host cell contact. researchgate.net The N-terminal regions of these proteins are also functionally important, containing chaperone-binding domains necessary for maintaining the protein in a secretion-competent state within the bacterium. frontiersin.orgresearchgate.net

Table 1: Sequence and Structural Homology of IpaB and its Homologs
Protein (Organism)Sequence Identity to IpaB (Hydrophobic Region)Key Structural FeaturesReference
IpaB (Shigella flexneri)N/AN-terminal chaperone-binding domain, central coiled-coil (residues 120-224), C-terminal hydrophobic region with two transmembrane domains. nih.govfrontiersin.orgresearchgate.net
SipB (Salmonella enterica)~65%Highly similar coiled-coil structure (residues 80-226), homologous hydrophobic region. nih.govfrontiersin.orgresearchgate.net
YopB (Yersinia spp.)~30%Predicted coiled-coil structure, homologous hydrophobic region. nih.govnih.govfrontiersin.orgresearchgate.net

Functional Similarities and Divergences among this compound and its Homologs in Related Pathogens

The structural conservation among IpaB, SipB, and YopB underpins their shared primary function: forming a translocon pore in the host membrane to allow the passage of effector proteins. wikipedia.org However, beyond this core role, there are significant functional divergences that reflect the distinct pathogenic strategies of Shigella, Salmonella, and Yersinia.

A primary function shared between Shigella's IpaB and Salmonella's SipB is their crucial role in mediating bacterial entry into non-phagocytic epithelial cells. nih.govnih.govnih.gov Nonpolar mutations in the genes encoding these proteins render the bacteria unable to invade cultured epithelial cells. nih.govnih.gov Furthermore, both IpaB and SipB are directly involved in inducing programmed cell death (apoptosis) in macrophages. nih.gov They achieve this by binding to and activating caspase-1, a key enzyme in the inflammatory and apoptotic pathways. nih.gov The functional similarity is so high that SipB can functionally complement an IpaB-deficient Shigella mutant, restoring its ability to invade HeLa cells and induce cytotoxicity in macrophages. nih.gov

In stark contrast, YopB from Yersinia does not appear to be an effector molecule for inducing apoptosis. nih.gov While essential for the translocation of other Yersinia effector proteins (Yops) that do modulate host cell death pathways, YopB itself is not directly cytotoxic. nih.gov This highlights a significant functional divergence where IpaB and SipB have evolved dual roles as both structural translocators and direct effectors, while YopB's function appears to be confined to its structural role in the translocon.

Table 2: Functional Comparison of IpaB and its Homologs
FunctionIpaB (Shigella)SipB (Salmonella)YopB (Yersinia)Reference
Epithelial Cell InvasionRequiredRequiredNot directly involved nih.govnih.gov
Macrophage Apoptosis InductionYesYesNo nih.gov
Caspase-1 Binding/ActivationYesYesNo nih.gov
Primary RoleTranslocator & EffectorTranslocator & EffectorTranslocator nih.gov

Evolutionary Perspectives on Type III Secretion Translocators Including the this compound

The evolution of the T3SS and its core components, including translocator proteins like IpaB, is a compelling example of molecular adaptation. Phylogenomic analyses strongly suggest that the non-flagellar T3SS (NF-T3SS), often referred to as the injectisome, arose from an exaptation of the bacterial flagellum's export apparatus. nih.govannualreviews.org The flagellar T3SS is primarily involved in secreting components for flagellar assembly, but a subset of its components was repurposed for the new function of protein delivery into host cells. nih.govannualreviews.org

This evolutionary transition is thought to have occurred in several stages. An intermediate, ancestral NF-T3SS likely lacked the components required for motility but possessed a rudimentary protein translocation capability. nih.gov A subsequent major evolutionary step was the recruitment of secretin proteins to form a channel through the bacterial outer membrane, an event that appears to have happened independently multiple times. nih.gov

Following the establishment of the core NF-T3SS, the translocator proteins, including the ancestors of IpaB, SipB, and YopB, diversified rapidly. This diversification was driven by the selective pressures of interacting with different host organisms and cell types. The core translocon function of membrane insertion was conserved, as evidenced by the shared hydrophobic domains and coiled-coil structures. However, additional functionalities, such as the ability to directly activate host signaling pathways (e.g., caspase-1 activation by IpaB and SipB), were acquired or lost in different bacterial lineages. nih.gov This functional plasticity allowed pathogens to evolve highly specialized mechanisms to manipulate their hosts, contributing to the wide array of diseases caused by T3SS-possessing bacteria. The horizontal transfer of T3SS gene cassettes between bacterial species has also played a significant role in their widespread distribution and evolution. wikipedia.org

Advanced Methodologies in Ipab Protein Research

Recombinant Expression and Purification Strategies for the IpaB Protein and its Complexes

The hydrophobic nature of IpaB presents significant challenges for its recombinant expression and purification. A critical breakthrough in this area has been the co-expression of IpaB with its cognate chaperone, IpgC. springernature.comnih.gov In the bacterial cytoplasm, IpgC binds to and stabilizes IpaB, preventing its degradation and maintaining it in a soluble, secretion-competent state. springernature.comfrontiersin.orgpnas.org This chaperone-IpaB complex is the primary target for purification.

Standard purification protocols typically involve expressing His-tagged IpaB in the presence of IpgC in Escherichia coli. nih.gov The resulting IpaB-IpgC complex is then isolated from the bacterial cytoplasm using a combination of chromatography techniques, including Ni²⁺-chelation and hydrophobic interaction chromatography. nih.gov To study IpaB in its chaperone-free state, mild non-ionic detergents are employed to dissociate the complex. For instance, incubation with n-octyl-oligo-oxyethylene (OPOE) or N,N-dimethyldodecylamine N-oxide (LDAO) can effectively release IpgC, allowing for the purification of isolated IpaB. nih.gov Interestingly, the choice of detergent can influence the oligomeric state of the purified IpaB, with OPOE promoting the formation of discrete oligomers (tetramers) and LDAO maintaining it as a monomer. nih.govusu.edu

More recently, cell-free protein synthesis (CFPS) systems have emerged as a powerful alternative for producing IpaB. researchgate.netnih.gov This method has successfully yielded high levels (> 200 mg/L) of soluble and immunologically active IpaB, overcoming some of the solubility and recovery issues associated with traditional cell-based expression systems. nih.gov

Table 1: Comparison of IpaB Expression and Purification Strategies

MethodKey FeaturesAdvantagesChallenges
Co-expression with IpgC in E. coli IpaB is expressed along with its chaperone IpgC to ensure proper folding and solubility. springernature.comnih.govWell-established; yields functional IpaB-IpgC complexes.Requires subsequent steps to separate IpaB from IpgC; IpaB is prone to aggregation once separated. nih.gov
Detergent-based Separation Mild detergents (e.g., OPOE, LDAO) are used to dissociate the IpaB-IpgC complex. nih.govAllows for the study of chaperone-free IpaB; can control the oligomeric state of IpaB. nih.govDetergents can interfere with some downstream applications; requires careful optimization.
Cell-Free Protein Synthesis (CFPS) In vitro synthesis of IpaB using a cell extract. nih.govHigh yield; rapid production; circumvents issues of cell viability and protein solubility. nih.govCan be more costly than cell-based systems; requires specialized reagents and equipment.

Biophysical Techniques for Analyzing this compound Structure and Interactions (e.g., SAXS, FRET)

Due to the challenges in obtaining high-resolution crystal structures of the full-length this compound, researchers have turned to various biophysical techniques to probe its structure and dynamic interactions in solution.

Small-Angle X-ray Scattering (SAXS) has been instrumental in providing low-resolution structural information about the IpaB-IpgC complex in solution. nih.gov SAXS experiments have revealed that the complex is a stable, monodisperse, and elongated particle. nih.govresearchgate.net This elongated nature is attributed to the N-terminal coiled-coil domain of IpaB extending from the main mass of the particle. nih.gov

Förster Resonance Energy Transfer (FRET) has proven to be a powerful tool for studying the molecular interactions and conformational changes of IpaB at the angstrom level. nih.gov Intermolecular FRET studies have been used to characterize the interaction between IpaB and IpaD, a protein at the tip of the type III secretion needle. These studies showed that the interaction is dependent on the presence of bile salts like deoxycholate and helped map the binding interface. researchgate.netacs.orgnih.gov Intramolecular FRET has also been employed to detect conformational changes within IpaB upon binding to its chaperone, IpgC, demonstrating that chaperone association significantly alters IpaB's structure. nih.govshareok.org

In Vitro Assays for Assessing this compound Function (e.g., Pore Formation, Cell Lysis)

A primary function of IpaB is to form a translocon pore in the host cell membrane, a process essential for the delivery of other bacterial effector proteins. frontiersin.org Several in vitro assays have been developed to assess this pore-forming capability.

The contact-mediated hemolysis assay is a widely used method to measure the ability of Shigella to lyse red blood cells (RBCs), which serves as a model for host cell membrane disruption. nih.gov In this assay, bacteria are brought into contact with RBCs, and the release of hemoglobin is quantified as an indicator of cell lysis and pore formation. nih.gov Studies have shown that strains lacking IpaB are unable to lyse erythrocytes, highlighting the protein's critical role in this process. frontiersin.orgembopress.org

Another common in vitro assay utilizes artificial membrane systems , such as large unilamellar vesicles (LUVs). nih.gov These vesicles can be loaded with a self-quenching fluorescent dye, such as calcein. When purified IpaB is incubated with these LUVs, the formation of pores in the lipid bilayer leads to the release and dequenching of the dye, resulting in an increase in fluorescence that can be monitored over time. nih.gov This assay allows for the direct assessment of the pore-forming activity of purified IpaB in a controlled lipid environment. Furthermore, studies have shown that oligomeric forms of IpaB can penetrate phospholipid membranes and cause a size-dependent release of small molecules, suggesting the formation of discrete pores. nih.govusu.edu

Genetics and Mutagenesis Approaches in Studying this compound Function

Genetic manipulation and mutagenesis have been indispensable for dissecting the structure-function relationships of the this compound. By creating specific mutations, researchers can identify domains and individual amino acid residues that are critical for its various functions.

Nonpolar mutagenesis , which involves inactivating a gene without affecting the transcription of downstream genes in an operon, was an early approach used to demonstrate that IpaB is an essential effector for epithelial cell entry and lysis of the phagocytic vacuole. asm.orgasm.org

Site-directed mutagenesis and the creation of internal deletion mutants have been used extensively to map functional regions within IpaB. nih.govasm.org For example, a study involving alanine-scanning mutagenesis of charged and polar residues within the hydrophobic domain of IpaB led to the identification of a critical 10-consecutive-residue region. nih.gov Mutants with alterations in this specific region were deficient in invading epithelial cells, escaping from the phagosome, and inducing cytotoxicity, despite retaining the ability to bind to caspase-1. nih.gov This indicates that the association with caspase-1 is just one step in the process of inducing macrophage cell death. frontiersin.orgnih.gov These genetic approaches have been crucial in correlating specific protein subdomains with distinct biological functions. nih.gov

Table 2: Selected IpaB Mutants and Their Functional Consequences

Mutant TypeSpecific Mutation(s)Observed PhenotypeFunctional ImplicationReference
Nonpolar Insertion Insertion in ipaB gene (SC403)Non-invasive; unable to lyse phagocytic vacuole; no contact-mediated hemolysis.IpaB is essential for cell entry and membrane lysis. embopress.org
Internal Deletion Deletion of amino acids 311-580 (ipaBC311)Complete loss of activity (cytotoxicity, invasion).The hydrophobic C-terminal region is essential for function. nih.gov
Internal Deletion Deletion of amino acids 401-580 (ipaBC401)Partial complementation of function.The C-terminal 179 amino acids are partially dispensable. nih.gov
Alanine Scanning Alanine substitution of 10 residues (aa 313-322)Defective in invasion, phagosomal escape, and cytotoxicity. Binds to Casp-1 but is not cytotoxic.This specific N-terminal region of the hydrophobic domain is critical for multiple effector functions beyond just Casp-1 binding. nih.gov

Immunological Responses to the Ipab Protein and Its Antigenic Properties

IpaB Protein as an Immunogenic Target During Shigella Infection

IpaB is consistently recognized by the host immune system during natural Shigella infection psu.edunih.gov. Studies in humans and animal models have demonstrated that IpaB elicits robust immune responses, positioning it as a key immunogenic target nih.govnih.govaai.org. The protein's exposure at the bacterial surface as part of the T3SS needle tip complex makes it accessible to the host immune surveillance machinery nih.govfrontiersin.org. The recognition of IpaB by the immune system is considered relevant to the humoral response during natural infection psu.edu.

Research findings highlight the significance of IpaB as an immunogenic target:

IpaB is among the bacterial antigens most strongly and consistently recognized by the host during infection psu.edunih.gov.

IpaB-specific serum IgG levels have been associated with reduced disease severity in humans experimentally challenged with Shigella nih.govaai.orgnih.gov.

Immunization with IpaB, alone or in combination with other antigens, has shown protective efficacy against Shigella infection in mouse models nih.govasm.orgnih.govaai.org.

Identification and Characterization of B-Cell Epitopes within the this compound

Mapping the B-cell epitopes within IpaB is essential for understanding the targets of the humoral immune response and for rational vaccine design eurekaselect.compsu.edu. Studies have focused on identifying specific regions of the protein that are recognized by antibodies generated during infection or vaccination psu.eduasm.org.

Key findings regarding IpaB B-cell epitopes include:

An immunodominant domain of IpaB, located between amino acid residues 147 and 258, has been identified as being systematically recognized by sera from patients convalescent from shigellosis psu.edunih.gov. This suggests this region is a major immunogenic domain during natural infection psu.edu.

In silico studies have predicted multiple linear and conformational B-cell epitopes within the this compound eurekaselect.comtandfonline.combenthamdirect.com.

Experimental studies have characterized functional B-cell epitopes, particularly within the N-terminus of IpaB asm.org. For instance, epitopes EP1 (LAKILASTELGDNTIQAA), EP2 (HSTSNILIPELKAPKSL), and EP4 (QARQQKNLEFSDKI) from the N-terminus have been shown to induce antibodies capable of inhibiting Shigella invasion of host cells asm.org.

Data from epitope mapping studies can be summarized as follows:

IpaB Region (Amino Acids)Epitope TypeRecognition by Convalescent SeraFunctional Activity (Invasion Inhibition)Source
147-258Not specifiedYes (Immunodominant)Not specified psu.edunih.gov
N-terminus (1-300)B-cell epitopesYes (Induce IgG)Yes (Antibodies inhibit invasion) asm.org
EP1 (LAKILASTELGDNTIQAA)LinearYes (Induce IgG)Yes (Comparable to full IpaB) asm.org
EP2 (HSTSNILIPELKAPKSL)LinearYes (Induce IgG)Yes (Comparable to full IpaB) asm.org
EP4 (QARQQKNLEFSDKI)LinearYes (Induce IgG)Yes (Comparable to full IpaB) asm.org

Humoral Immune Responses Elicited by the this compound (e.g., IgG, IgA Production)

Shigella infection and vaccination with IpaB-containing antigens elicit significant humoral immune responses, characterized by the production of antibodies, primarily IgG and IgA nih.govfrontiersin.orgaai.orgmdpi.com. These antibodies can play a role in protection against shigellosis frontiersin.orgnih.gov.

Key aspects of the humoral response to IpaB include:

Both serum IgG and IgA antibodies specific to IpaB are produced following natural infection and immunization nih.govaai.orgmdpi.com.

Studies in humans have linked higher levels of IpaB-specific serum IgG and IgA B memory cells to reduced disease severity upon experimental challenge aai.org.

Vaccination with IpaB-containing constructs has been shown to induce robust IgG and IgA antibody titers in animal models nih.govasm.orgmdpi.com.

The route of administration can influence the type of humoral response. Intradermal immunization with IpaB and IpaD in mice resulted in the detection of IgG in mucosal secretions, although secretory IgA seemed largely absent aai.orgresearchgate.net. Intranasal immunization has also been shown to increase both IgG and IgA antibody titers in serum nih.gov.

Pre-existing IpaB-specific IgG antibody levels have been strongly negatively associated with symptoms of shigellosis in humans nih.gov.

Summary of Humoral Responses to IpaB:

Antibody IsotypeResponse during Natural InfectionResponse to VaccinationAssociation with ProtectionSource
IgGYes (Systemic and Mucosal)Yes (Systemic and Mucosal)Yes (Reduced disease severity) asm.orgaai.orgnih.govmdpi.com
IgAYes (Systemic and Mucosal)Yes (Systemic and Mucosal)Yes (Reduced disease severity) aai.orgnih.govmdpi.com

Cellular Immune Responses Triggered by the this compound (e.g., T-cell activation, cytokine profiles)

In addition to humoral immunity, IpaB also triggers cellular immune responses, including T-cell activation and the production of various cytokines nih.govaai.orgmdpi.com. Cellular immunity is considered important in controlling intracellular pathogens like Shigella nih.gov.

Findings related to IpaB-triggered cellular immunity include:

Vaccine-induced T cells specific to IpaB have been shown to produce a range of cytokines, including IFN-γ, IL-2, TNF-α, IL-17, IL-4, IL-5, and IL-10 aai.orgresearchgate.net.

Stimulation of splenocytes from immunized mice with IpaB in vitro leads to increased production of cytokines such as IL-2, IFN-γ, and TNF-α aai.orgresearchgate.net. IL-17 production in response to IpaB has also been observed, particularly with certain immunization routes and dosages aai.orgresearchgate.net.

Studies have investigated the T-cell subsets responsible for cytokine production after Shigella vaccination, including responses in CD8 and CD4 memory T cell subsets nih.gov.

Immunization with recombinant IpaB has been shown to stimulate both humoral and cell-mediated immune responses nih.gov. Co-administration with adjuvants like GroEL can enhance both antibody and T-cell responses, including elevated levels of IgG1 and IgG2a antibodies (indicating both Th1 and Th2 responses) and increased IFN-γ secretion nih.gov.

Cytokine Production by IpaB-Stimulated T Cells (Mouse Model, Example):

CytokineResponse to IpaB Stimulation (Splenocytes)Source
IL-2Increased production aai.orgresearchgate.net
IFN-γIncreased production aai.orgresearchgate.net
TNF-αIncreased production aai.orgresearchgate.net
IL-17Produced (route/dose dependent) aai.orgresearchgate.net
IL-4Produced aai.orgresearchgate.net
IL-5Produced aai.orgresearchgate.net
IL-10Produced aai.orgresearchgate.net

Ipab Protein As a Vaccine Candidate Component

Rationale for IpaB Protein as a Cross-Protective Antigen against Shigella Spp.

The rationale for developing this compound as a cross-protective antigen against Shigella species is primarily based on its high level of conservation across the diverse Shigella serotypes, including S. flexneri, S. sonnei, S. boydii, and S. dysenteriae mdpi.comasm.orgresearchgate.netfrontiersin.org. Unlike the serotype-specific O-antigen of LPS, IpaB's conserved structure suggests that an immune response directed against it could provide broad protection against multiple Shigella strains frontiersin.orgnih.govasm.org. As a critical virulence factor, IpaB elicits an immune response during natural infection in humans, and studies have observed an inverse relationship between the levels of IpaB-specific antibodies and the severity of shigellosis asm.orgnih.govaai.org. Controlled human challenge studies have further indicated a positive correlation between serum IgG levels specific to IpaB and reduced disease severity nih.gov. By targeting IpaB, vaccines could potentially block the initial invasion of host cells, thereby preventing the onset of disease nih.gov.

Pre-Clinical Efficacy Studies of this compound-Based Vaccine Candidates in Animal Models

Pre-clinical studies utilizing various animal models, predominantly mice and guinea pigs, have provided evidence for the efficacy of this compound-based vaccine candidates. Intranasal immunization with recombinant IpaB has been shown to induce both systemic and mucosal antibody responses, as well as cell-mediated immunity in mice mdpi.comnih.gov. This immunization approach conferred protection against lethal pulmonary challenge with S. flexneri and S. sonnei mdpi.comnih.gov. In an oral infection mouse model, intranasal administration of a recombinant IpaB vaccine resulted in protection against Shigella challenge nih.govasm.org. Vaccinated mice exhibited reduced bacterial colonization in the large intestine by S. flexneri 2a and a decrease in disease symptoms compared to control groups nih.gov.

Investigations involving artificial Invaplex, a complex composed of recombinant IpaB, IpaC, and purified LPS, have also demonstrated promising results in animal models asm.org. Immunization with artificial Invaplex led to significantly higher titers of serum IgG and IgA antibodies specific to IpaB and IpaC in both mouse and guinea pig models when compared to native Invaplex asm.org. In the murine model, artificial Invaplex provided protection against challenge with both homologous and heterologous Shigella serotypes asm.org. Guinea pigs immunized with artificial Invaplex were also protected against ocular challenge asm.org.

Data from a study evaluating a bivalent Shigella OPS-IpaB conjugate vaccine in mice indicated that intramuscular immunization with the S. flexneri 2a OPS-IpaB conjugate elicited robust immune responses and afforded 78% protection against homologous S. flexneri 2a challenge and 56% protection against heterologous S. sonnei challenge in a lethal pulmonary model nih.gov.

Select findings from pre-clinical efficacy studies are summarized in the table below:

Vaccine CandidateAnimal Model(s)Route of AdministrationAdjuvant(s) UsedKey FindingsCitation
Recombinant IpaBMouse (pulmonary, oral)IntranasaldmLT (double mutant heat-labile toxin)Induced systemic/mucosal antibodies, T cell immunity; protected against lethal pulmonary and oral challenge (S. flexneri, S. sonnei). mdpi.comnih.gov
Artificial Invaplex (IpaB, IpaC, LPS)Mouse, Guinea PigNot specifiedInherently adjuvantingHigher anti-IpaB/IpaC titers; protected against homologous and heterologous challenge in mice; protected guinea pigs from ocular challenge. asm.org
S. flexneri 2a OPS-IpaB ConjugateMouse (pulmonary)IntramuscularAlum78% protection against homologous S. flexneri 2a; 56% protection against heterologous S. sonnei. nih.gov
IpaB and IpaD on Lactococcus lactis BLPAdult and infant miceIntranasalBLP (Bacterium-like particles)90% protection against S. flexneri; 80% protection against S. sonnei in adult mice. 90% vs S. flexneri, 44% vs S. sonnei in newborns. nih.govscispace.com
Chimeric IpaB-GroELMouseNot specifiedNot specified90-95% protection against lethal challenge with S. flexneri, S. boydii, and S. sonnei. nih.gov
L-DBF (LTA1-IpaD-IpaB fusion)Mouse (pulmonary)IntranasalSelf-adjuvanting (LTA1)Elicited B and T cell responses; protected against lethal challenge with five Shigella spp. subtypes. mdpi.comfrontiersin.org

Development of Chimeric and Fusion Proteins Incorporating the this compound for Enhanced Immunogenicity

The development of chimeric and fusion proteins incorporating IpaB is a strategy employed to improve its immunogenicity and broaden the spectrum of protection. One such approach involves fusing IpaB with other immunogenic proteins or domains. A chimeric recombinant vaccine, rIpaB–T2544, was created by fusing IpaB with T2544, an outer membrane protein from Salmonella nih.govasm.org. When administered intranasally to mice, rIpaB–T2544 elicited antigen-specific serum IgG and IgA antibodies and a balanced Th1/Th2 immune response, providing protection against oral challenge with multiple Shigella species (S. flexneri 2a, S. dysenteriae, and S. sonnei) nih.govasm.org. This chimeric protein also demonstrated protective efficacy against Salmonella Typhi and Paratyphi, acting as a bivalent vaccine candidate nih.govasm.org. T2544 appeared to function as an immune adjuvant for IpaB in this construct nih.gov.

Another strategy involves creating a single polypeptide by fusing IpaB with IpaD, another conserved T3SS protein mdpi.comasm.orgfrontiersin.org. This IpaD-IpaB fusion protein, known as DB fusion or DBF, has been investigated as a potential pan-Shigella vaccine candidate mdpi.comasm.org. Studies in mice indicated that immunization with the DB fusion protein, particularly via the intranasal route with an adjuvant like dmLT, generated immune responses comparable to those induced by a combination of separate IpaB and IpaD proteins and conferred protection against lethal challenge with S. flexneri and S. sonnei mdpi.comasm.org. The DB fusion protein also offered limited protection against S. dysenteriae challenge asm.org. Further advancements led to the development of L-DBF, a self-adjuvanting fusion protein generated by combining LTA1 (an active subunit of E. coli heat-labile toxin) with DBF mdpi.comfrontiersin.org. Intranasal administration of L-DBF protected mice from lethal challenges with multiple S. flexneri serotypes and S. sonnei, inducing robust anti-IpaB and anti-IpaD IgG responses along with a significant Th1 and Th17 response frontiersin.org.

Chimeric proteins combining IpaB with other partners, such as GroEL (IpaB-GroEL), have also been explored, demonstrating high levels of protection in mice against challenge with S. flexneri, S. boydii, and S. sonnei nih.gov. In silico studies have also focused on designing novel chimeric proteins, such as IpaB fused to a fragment of Clostridium perfringens enterotoxin (IpaB-CPE), with the goal of stimulating mucosal antibody production to prevent IpaB-mediated invasion nih.goveurekaselect.com.

Strategies for Antigen Delivery and Adjuvant Use with this compound-Based Vaccines

Optimizing the delivery and selecting appropriate adjuvants are critical steps in maximizing the immunogenicity and protective efficacy of this compound-based vaccines. Various strategies have been investigated for delivering IpaB and enhancing the resulting immune response.

Mucosal delivery, particularly via the intranasal route, has shown promise in inducing both systemic and mucosal immunity, which is essential for protection against an enteric pathogen like Shigella mdpi.comfrontiersin.orgaai.orgnih.govnih.govscispace.com. Recombinant IpaB and IpaD, as well as fusion proteins like DBF and L-DBF, have been successfully delivered intranasally in mice, often in conjunction with mucosal adjuvants such as the double mutant heat-labile toxin (dmLT) of ETEC mdpi.commdpi.comfrontiersin.orgaai.org. dmLT has been shown to enhance both B cell and T cell immune responses when co-administered with IpaB-containing antigens mdpi.comfrontiersin.org.

Another delivery method involves displaying IpaB on the surface of bacterium-like particles (BLP), such as those derived from Lactococcus lactis nih.govnih.govscispace.com. These non-living particles can serve as both a delivery system and an adjuvant nih.govscispace.com. Immunization of mice with BLP displaying IpaB and IpaD resulted in the generation of Ipa-specific antibody-secreting cells in nasal tissue and lungs, as well as IgG in bronchoalveolar lavage, providing significant protection against S. flexneri and S. sonnei nih.govscispace.com.

Intradermal delivery using microneedles has also been explored for IpaB and IpaD in combination with dmLT adjuvant aai.org. This route induced systemic IgG and IgA-secreting cells and conferred protection against S. flexneri and S. sonnei in mice aai.org.

These diverse strategies highlight the ongoing efforts to optimize the delivery and immune potentiation of IpaB-based vaccine candidates to achieve robust and broadly protective immunity against shigellosis.

Future Directions and Emerging Research Avenues for the Ipab Protein

Elucidation of Full-Length IpaB Protein High-Resolution Structure

A complete, high-resolution atomic structure of the full-length this compound (approximately 580 amino acids) has yet to be determined. frontiersin.orgresearchgate.net This structural information is a critical missing piece in understanding its complex lifecycle, from its chaperone-bound state in the bacterial cytoplasm to its role in the T3SS tip complex and its final conformation within the host cell membrane translocon pore.

Current structural knowledge is limited to specific domains. High-resolution crystal structures have been solved for an N-terminal coiled-coil domain (residues ~74-242) and for the chaperone-binding domain (CBD) in complex with its cognate chaperone, IpgC. nih.govrcsb.org These studies have provided valuable insights; for example, the coiled-coil region is thought to anchor IpaB to the T3SS needle tip protein IpaD. frontiersin.orgresearchgate.net However, large portions of the protein, including the critical C-terminal hydrophobic domain responsible for membrane insertion, remain structurally uncharacterized at high resolution. researchgate.net

The primary challenges in determining the full-length structure include IpaB's intrinsic instability and hydrophobicity, which often lead to aggregation when expressed without its chaperone, IpgC. nih.govresearchgate.net

Future research will need to leverage a combination of advanced techniques to overcome these hurdles.

Cryo-Electron Microscopy (Cryo-EM): This technique is well-suited for large, flexible, or membrane-bound complexes and could be instrumental in visualizing the full-length IpaB as part of the assembled T3SS needle tip complex or the translocon pore embedded in a lipid environment.

Advanced Expression and Solubilization Systems: Developing novel expression systems or utilizing advanced detergents and nanodiscs could help stabilize the full-length protein for structural studies.

A high-resolution structure of the entire this compound would be transformative, providing a precise blueprint to understand how it transitions between its different functional states and how it interacts with both bacterial and host cell components.

Structurally Characterized Regions of IpaBResiduesMethodPDB IDKey Feature
Coiled-coil Domain74-242X-ray Diffraction5WKQForms a highly elongated coiled-coil; may anchor IpaB to IpaD. rcsb.org
Chaperone Binding Domain (CBD)60-72X-ray Diffraction3GZ1Binds the chaperone IpgC in an extended conformation. nih.gov
IpgC/IpaB Complex (Full-length)Full-lengthSAXSN/AReveals a "pear-shaped" overall structure with the N-terminal coiled-coil protruding. nih.gov

Understanding the Precise Molecular Mechanisms of Host Cell Sensing by the this compound

IpaB is a key component of the host cell sensing mechanism of the Shigella T3SS. nih.gov Located at the distal tip of the T3SS needle along with IpaD, IpaB is proposed to act as a sensor that recognizes contact with the host cell, which in turn triggers the secretion of effector proteins. frontiersin.orgembopress.org While it is known that IpaB interacts with host cell membrane components, the precise molecular triggers and the subsequent conformational changes that activate the secretion apparatus are not fully understood.

Research indicates that IpaB recognizes and binds to specific lipids in the host membrane, particularly cholesterol, and may also interact with lipid raft-associated proteins. frontiersin.org This interaction with the host membrane is thought to be the initial signal that initiates the formation of the translocon pore. nih.gov Following this initial contact, IpaB, along with IpaC, inserts into the host membrane to form the pore through which other virulence factors are delivered. asm.org Specific regions within IpaB, such as amino acid stretches 227-236 and 297-306, have been identified as critical for regulating secretion and pore formation. nih.gov

Future research in this area will focus on:

Identifying the Primary Host Receptor(s): While cholesterol is a known ligand, the existence and identity of specific protein receptors that IpaB may bind to on the host cell surface require further investigation. Techniques like affinity purification and mass spectrometry using membrane-embedded IpaB could identify these binding partners.

Real-time Conformational Dynamics: Employing techniques such as Förster resonance energy transfer (FRET) could allow researchers to monitor the conformational changes in IpaB in real-time as it transitions from a "sensing" state to an "inserted" state upon host cell contact. researchgate.net

Role of the Lipid Environment: Systematically studying how the lipid composition of the host membrane (e.g., cholesterol, sphingolipid content) influences IpaB binding and insertion will provide a more detailed understanding of the sensing and activation trigger.

Unraveling these mechanisms will clarify how Shigella precisely times the deployment of its virulence factors upon encountering a host cell, a critical step in establishing infection.

Investigation of this compound's Interactions with Novel Host Factors

IpaB's function is dictated by its interactions with a suite of both bacterial and host proteins. Known interactors include the bacterial proteins IpaD and IpaC, which are essential for its role in the T3SS tip complex and translocon pore, respectively. embopress.orgnih.gov On the host side, IpaB famously interacts directly with caspase-1 to induce pyroptotic cell death in macrophages. frontiersin.orgresearchgate.net Additionally, early studies suggested interactions with host cell surface proteins like α5β1 integrin and CD44, implicating them in the bacterial entry process. frontiersin.orgrupress.org

However, the full spectrum of IpaB's interactions within the host cell—its "interactome"—is likely far more extensive. Identifying novel host-binding partners is crucial for uncovering new cellular pathways that are subverted by Shigella.

Emerging research avenues for mapping the IpaB interactome include:

Proteome-Scale Interactomics: Advanced mass spectrometry-based proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID), can be used to identify proteins that interact with IpaB in the complex environment of an infected host cell. nih.govnih.gov These unbiased, large-scale methods can reveal transient or low-affinity interactions that are missed by traditional techniques.

High-Throughput Yeast Two-Hybrid (Y2H) Screens: Screening IpaB against a library of human proteins can identify direct binary interactions, providing a complementary dataset to co-complex-based methods like AP-MS.

Functional Genomic Screens: CRISPR-based genetic screens in host cells can identify host factors that are essential for IpaB-mediated functions, such as cell entry or cytotoxicity, thereby flagging them as potential interaction partners or downstream effectors.

Discovering novel host interactors will not only expand our knowledge of Shigella pathogenesis but may also reveal new targets for therapeutic intervention aimed at disrupting these critical protein-protein interactions.

Key Interacting Partners of IpaBTypeLocationFunctional Relevance
IpgCBacterialShigella cytoplasmChaperone; stabilizes IpaB prior to secretion. frontiersin.org
IpaDBacterialT3SS Needle TipCo-component of the tip complex; regulates secretion. embopress.org
IpaCBacterialHost MembraneCo-component of the translocon pore. nih.gov
Caspase-1HostMacrophage cytoplasmDirect binding activates pyroptosis. nih.gov
α5β1 integrinHostHost cell surfaceImplicated in mediating bacterial entry. rupress.org
CholesterolHostHost cell membraneBinds IpaB and acts as a signal for T3SS activation. frontiersin.org

Advanced Computational and In Silico Approaches in this compound Research

Computational and in silico methods are becoming increasingly powerful tools for complementing experimental research on complex proteins like IpaB. These approaches can provide predictive models and generate testable hypotheses to guide laboratory work, saving time and resources.

In silico approaches have already been applied to IpaB research, for instance, in predicting immunodominant B-cell epitopes for vaccine design and in the design of chimeric protein vaccine candidates. nih.govnih.gov

Future directions for computational research on IpaB include:

Structure Prediction and Refinement: With the advent of highly accurate deep learning-based tools like AlphaFold, it is now possible to generate high-quality predictive models of the full-length IpaB structure. These models, while not a substitute for experimental structures, can guide hypothesis-driven research, such as identifying key residues for mutagenesis studies.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of IpaB over time at an atomic level. This can be used to study the dynamics of IpaB's insertion into a model host cell membrane, to simulate its conformational changes upon binding to cholesterol or other ligands, and to understand how mutations affect its stability and function.

Protein-Protein and Protein-Ligand Docking: Computational docking can be used to predict how IpaB interacts with its binding partners, such as IpaC, IpaD, or host factors. Furthermore, virtual screening of small molecule libraries against a structural model of IpaB could identify potential inhibitors that block its function, representing a first step in structure-based drug design. This approach has already been explored for the IpaB partner protein, IpaD. researchgate.net

The integration of these advanced computational methods with experimental validation will undoubtedly accelerate the pace of discovery in IpaB research, providing deeper mechanistic insights and aiding in the development of novel anti-shigellosis strategies.

Computational ApproachApplication in IpaB ResearchPotential Outcome
Homology/Ab initio ModelingPredict the 3D structure of full-length IpaB or its uncharacterized domains.A structural model to guide functional experiments and drug design.
Molecular Dynamics (MD) SimulationSimulate the dynamics of IpaB insertion into membranes or its interaction with ligands.Understanding of the molecular motions and conformational changes driving IpaB function.
Protein-Protein DockingPredict the binding interface between IpaB and its interaction partners (e.g., IpaC, Caspase-1).Identification of key residues at the interaction interface for targeted mutagenesis.
Virtual ScreeningIn silico screening of small molecule libraries for binding to IpaB.Identification of potential lead compounds for developing inhibitors of IpaB function.
Epitope PredictionIdentify linear or conformational B-cell epitopes on the IpaB surface.Guiding the design of epitope-focused vaccines. nih.gov

Q & A

Q. How is the IpaB protein expressed and purified for structural and functional studies?

IpaB is co-expressed with its chaperone IpgC in E. coli BL21(DE3) using plasmids pT7HMT (for ipaB) and pACYC-DUET (for ipgC) to maintain solubility. The hydrophobic nature of IpaB necessitates co-purification with IpgC via affinity chromatography, followed by detergent-mediated separation (e.g., LDAO or OPOE) to isolate IpaB multimers. This method ensures stability and prevents aggregation .

Q. What experimental methods are used to study the interaction between IpaB and its chaperone IpgC?

Fluorescence polarization (FP) and isothermal titration calorimetry (ITC) are key for quantifying binding affinities. FP uses fluorescein-labeled IpaB fragments (e.g., FM-IpaB1-226) to monitor polarization changes upon IpgC binding, while ITC provides thermodynamic parameters (ΔH, ΔS, stoichiometry). Both methods reveal sub-micromolar Kd values, confirming strong interactions .

Q. How can researchers ensure the functional integrity of purified IpaB in membrane pore formation assays?

Functional validation involves liposome disruption assays to test pore-forming activity. Mutagenesis studies (e.g., cysteine substitutions like S58C or A254C) are combined with hemolysis assays using Shigella flexneri mutants to confirm retained pore-forming capability. These assays are complemented by proteolytic stability tests to assess structural integrity .

Advanced Research Questions

Q. How do thermodynamic parameters from ITC clarify the entropic drivers of IpaB-IpgC binding?

ITC data show that IpaB-IpgC interactions are endothermic and entropically driven (positive ΔS), likely due to hydrophobic residue exposure upon binding. For example, the N-terminal fragment IpaB1-226 binds IpgC with a Kd of 208 nM, while truncating residues 1-27 (IpaB28-226) reduces affinity 14-fold, highlighting the role of the N-terminus in stabilizing the complex .

Q. What structural differences exist between monomeric and tetrameric IpaB, and how do they affect membrane interactions?

Limited proteolysis with subtilisin-A reveals that tetrameric IpaB is more protease-sensitive than monomers, suggesting a looser conformation. Monomers exhibit compact structures that protect hydrophobic regions, as shown by altered proteolytic patterns after liposome incubation. These structural states influence membrane pore formation efficiency .

Q. How can contradictory binding affinity data from FP and ITC be resolved?

While FP and ITC both measure Kd, discrepancies may arise from fluorophore interference (FP) or stoichiometric assumptions (ITC). Normalizing data using a single-site saturation model and validating with orthogonal methods (e.g., surface plasmon resonance) can reconcile differences. For IpaB-IpgC, both methods align within error margins (Kd ~200–300 nM) .

Q. What strategies are used to assess the functional impact of cysteine substitutions in IpaB during pore formation?

Cysteine variants (e.g., S107C, A254C) are tested in Shigella flexneri invasiveness and hemolysis assays. Retained hemolytic activity indicates preserved pore formation, while reduced invasiveness (e.g., ~30% decrease for S107C) suggests subtle structural perturbations. In vitro liposome assays further validate membrane activity .

Q. How do proteolysis patterns inform conformational changes in IpaB upon membrane association?

Proteolytic digestion time courses show that monomeric IpaB undergoes structural shifts upon liposome binding, evidenced by altered band intensities on SDS-PAGE. Tetrameric IpaB shows minimal changes, implying pre-stabilized membrane-competent conformations. LC-MS/MS identifies cleavage sites, mapping regions critical for membrane interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.